2,2-Dimethylbut-3-en-1-amine hydrochloride chemical properties
2,2-Dimethylbut-3-en-1-amine hydrochloride chemical properties
An In-depth Technical Guide to 2,2-Dimethylbut-3-en-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethylbut-3-en-1-amine hydrochloride (CAS No. 389874-15-1), a niche yet promising chemical intermediate. Given the scarcity of consolidated experimental data in peer-reviewed literature, this document synthesizes information from chemical databases, established principles of organic chemistry, and data from analogous structures to offer a practical resource for researchers, scientists, and professionals in drug development. The guide covers physicochemical properties, proposes a detailed synthetic route and characterization workflow, discusses potential reactivity and applications, and outlines essential safety and handling protocols. The objective is to equip researchers with the foundational knowledge required to effectively utilize this compound as a versatile building block in complex organic synthesis.
Introduction and Molecular Overview
2,2-Dimethylbut-3-en-1-amine hydrochloride is the salt form of a primary amine characterized by a unique structural arrangement. Its core features include a quaternary carbon atom adjacent to the aminomethyl group and a terminal vinyl moiety. This combination of a sterically hindered primary amine and a reactive alkene functional group makes it an intriguing building block for creating complex molecular architectures.
The primary amine serves as a crucial nucleophilic handle for a wide array of chemical transformations, including amidation, alkylation, and sulfonylation. Such functional groups are ubiquitous in pharmacologically active molecules.[1][2] Derivatives of dimethylamine, for instance, are found in a diverse range of FDA-approved drugs, highlighting the importance of the amine pharmacophore in medicinal chemistry.[1][2] The vinyl group offers a site for reactions such as additions, oxidations, and metal-catalyzed cross-couplings, further expanding its synthetic utility.
This guide serves as a centralized repository of technical information, bridging the gap left by the limited availability of primary literature on this specific compound.
Physicochemical and Computed Properties
Experimentally determined quantitative data for 2,2-Dimethylbut-3-en-1-amine hydrochloride is not widely reported. The following table summarizes key identifiers and computed physicochemical properties for the corresponding free base, 2,2-Dimethylbut-3-en-1-amine, sourced from public chemical databases.[3] The properties of the hydrochloride salt will differ, particularly in terms of solubility and physical state.
| Property | Value | Source |
| IUPAC Name | 2,2-dimethylbut-3-en-1-amine hydrochloride | N/A |
| CAS Number | 389874-15-1 | [4] |
| Molecular Formula | C₆H₁₄ClN | Derived |
| Molecular Weight | 135.64 g/mol | Derived |
| Canonical SMILES | CC(C)(CN)C=C.Cl | Derived |
| Physical Form | Solid (Expected) | [5] |
| Free Base Mol. Formula | C₆H₁₃N | [3] |
| Free Base Mol. Weight | 99.17 g/mol | [3] |
| XLogP3 (Free Base) | 1.3 | [3] |
| H-Bond Donor Count (Free Base) | 2 | [3] |
| H-Bond Acceptor Count (Free Base) | 1 | [3] |
| Rotatable Bond Count (Free Base) | 2 | [3] |
| Topological Polar Surface Area (Free Base) | 26 Ų | [3] |
Note: Properties for the hydrochloride salt are derived from the free base. The salt form is expected to be a crystalline solid with significantly higher water solubility than the free base.
Synthesis and Structural Characterization
Proposed Synthesis Protocol
The proposed synthesis proceeds in two main stages: the reduction of a nitrile to a primary amine, followed by salt formation.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol:
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Disclaimer: This is a hypothetical procedure based on standard organic chemistry methods. It should only be performed by a qualified chemist with appropriate safety precautions in a certified laboratory environment.
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Materials:
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2,2-Dimethyl-3-butenenitrile
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Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Hydrochloric acid (2M solution in diethyl ether)
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Sodium sulfate (anhydrous)
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Deionized water
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Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer
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-
Step 1: Reduction of 2,2-Dimethyl-3-butenenitrile to 2,2-Dimethylbut-3-en-1-amine
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Under an inert nitrogen atmosphere, suspend lithium aluminum hydride (1.1 eq.) in anhydrous THF in a three-necked flask equipped with a reflux condenser and a dropping funnel.
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Cool the suspension to 0°C using an ice bath.
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Dissolve 2,2-Dimethyl-3-butenenitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C. The choice of LiAlH₄ is due to its high efficacy in reducing nitriles to primary amines.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
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Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific workup (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easily filtered.
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Stir the resulting mixture vigorously for 30 minutes, then filter off the inorganic salts and wash them thoroughly with THF.
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Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2,2-Dimethylbut-3-en-1-amine free base.
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-
Step 2: Formation of the Hydrochloride Salt
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Dissolve the crude amine from Step 1 in a minimal amount of anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a 2M solution of HCl in diethyl ether (1.1 eq.) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Continue stirring for 30 minutes at 0°C.
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Collect the solid precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product, 2,2-Dimethylbut-3-en-1-amine hydrochloride.
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Structural Characterization Workflow
Confirmation of the synthesized product's identity and purity is critical. A multi-technique spectroscopic approach provides a self-validating system for structural elucidation.
Caption: A logical workflow for the spectroscopic characterization of the final product.
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¹H NMR Spectroscopy (Predicted): In a suitable solvent like D₂O or DMSO-d₆, the spectrum should show:
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A singlet for the six protons of the two equivalent methyl groups (C(CH₃)₂).
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A singlet for the two protons of the aminomethyl group (-CH₂-NH₃⁺).
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A characteristic set of signals for the vinyl group (-CH=CH₂), typically a doublet of doublets for the terminal protons and a multiplet for the internal proton.
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-
¹³C NMR Spectroscopy (Predicted): The spectrum should display six distinct carbon signals corresponding to the molecular structure.
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FT-IR Spectroscopy (Predicted): Key absorption bands would confirm the functional groups:
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A broad absorption in the 2800-3100 cm⁻¹ range, characteristic of the N-H stretch in an ammonium salt.
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A medium C=C stretching vibration around 1640 cm⁻¹.
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Mass Spectrometry (MS): Analysis of the free base (e.g., via ESI-MS) would show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₆H₁₄N⁺.
Chemical Reactivity and Potential Applications
The synthetic value of 2,2-Dimethylbut-3-en-1-amine hydrochloride lies in the orthogonal reactivity of its two primary functional groups.
Caption: Potential reaction pathways based on the compound's functional groups.
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Amine Group Reactivity: The primary amine can act as a nucleophile to form stable covalent bonds. This is fundamental in drug discovery for creating amide or sulfonamide linkages, which are prevalent in many therapeutic agents.[6]
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Alkene Group Reactivity: The terminal double bond is susceptible to a variety of transformations. It can be selectively hydrogenated to the saturated analog, undergo electrophilic addition with halogens or acids, or be oxidized to form an epoxide or diol. These transformations allow for further molecular diversification.
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Applications in Drug Development and Organic Synthesis: This molecule is a classic "building block." Its utility is not as an end-product but as a starting material for constructing more complex target molecules. The sterically hindered nature of the amine could impart unique conformational properties to a larger molecule, while the vinyl group provides a handle for late-stage functionalization—a highly desirable feature in modern medicinal chemistry.[6]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, hazard classifications have been notified.[4] Prudent laboratory practice dictates handling it with care, based on its classification and the known hazards of similar amine hydrochlorides.
-
GHS Hazard Classification: [4]
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Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]
-
Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[7]
-
Wash hands thoroughly after handling.[7]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.
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Conclusion
2,2-Dimethylbut-3-en-1-amine hydrochloride represents a valuable, albeit under-documented, chemical intermediate. Its unique structure, combining a sterically hindered primary amine with a reactive vinyl group, offers significant potential for the synthesis of novel and complex molecules in pharmaceutical and materials science research. This guide provides a foundational framework for its properties, synthesis, and handling by synthesizing computed data with established chemical principles. Further experimental investigation is necessary to fully characterize its physical properties and explore the full scope of its reactivity.
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